molecular formula C13H22O7 B12284073 O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

Cat. No.: B12284073
M. Wt: 290.31 g/mol
InChI Key: GJSSDRIKNAFDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a useful research compound. Its molecular formula is C13H22O7 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in the field of glycobiology and medicinal chemistry. This compound is primarily utilized as a biochemical reagent in research focused on carbohydrate interactions and modifications. Its structural properties and biological activities make it a significant subject of study.

This compound has the following chemical characteristics:

  • Molecular Formula : C13H22O7
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 177562-07-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in glycobiology, where it is used to study various cellular processes including:

  • Cell Signaling : The compound interacts with various receptors and signaling pathways, influencing processes such as apoptosis and immune response.
  • Infection Mechanisms : It has shown potential in research related to anti-infection strategies, particularly against viral and bacterial pathogens.
  • Drug Conjugation : It plays a role in the development of antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

  • Glycosylation : Modifies proteins and lipids through glycosylation processes, which are crucial for cell recognition and signaling.
  • Receptor Interaction : Engages with G-protein coupled receptors (GPCRs) and other membrane proteins, influencing downstream signaling pathways such as MAPK/ERK and JAK/STAT pathways .
  • Inhibition of Pathogen Entry : By mimicking natural glycan structures, it may inhibit the binding of pathogens to host cells .

Case Studies

Several studies have highlighted the applications and effects of this compound:

  • Study on Antiviral Activity :
    • Researchers investigated the compound's efficacy against various viruses. Results indicated that it could inhibit viral entry by blocking glycan-mediated interactions .
    • Findings : The compound showed significant activity against influenza virus strains, demonstrating potential as a therapeutic agent.
  • Glycobiology Research :
    • In a study examining glycan interactions in immune response modulation, O-n-butanoyl derivatives were shown to enhance antibody responses when conjugated with antigens .
    • Results : Increased antibody production was observed in animal models, suggesting its utility in vaccine development.
  • Cancer Research :
    • The compound's role in ADC formulation was explored, revealing that it could improve the targeting efficiency of chemotherapeutic agents to cancer cells .
    • Outcome : Enhanced cytotoxicity against cancer cell lines was noted when used in combination with specific antibodies.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntiviralInhibits viral entry; effective against influenza
Immune ModulationEnhances antibody response in conjugated forms
Cancer TargetingImproves delivery efficiency of ADCs

Properties

Molecular Formula

C13H22O7

Molecular Weight

290.31 g/mol

IUPAC Name

[6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate

InChI

InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3

InChI Key

GJSSDRIKNAFDOR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C

Origin of Product

United States

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